molecular formula C8H13NO3 B2873855 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1785490-30-3

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2873855
CAS No.: 1785490-30-3
M. Wt: 171.196
InChI Key: SRTZZSUHIXEGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is a versatile chemical compound with a unique structure that makes it valuable for various scientific research applications. Its molecular formula is C8H13NO3, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-3-oxopentanoic acid with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-oxopiperidine-3-carboxylic acid
  • 4,4-Dimethyl-6-hydroxypiperidine-3-carboxylic acid
  • 4,4-Dimethyl-6-aminopiperidine-3-carboxylic acid

Uniqueness

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTZZSUHIXEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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